molecular formula C21H18N2OS B6587126 7-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1206989-01-6

7-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

货号: B6587126
CAS 编号: 1206989-01-6
分子量: 346.4 g/mol
InChI 键: LQKMKUDUMZLHRU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Structure and Properties The compound 7-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS: 1206989-01-6) features a thieno[3,2-d]pyrimidin-4-one core substituted at the 3-position with a 3-methylbenzyl group and at the 7-position with a 3-methylphenyl group. Its molecular formula is C21H18N2OS, with a molecular weight of 346.45 g/mol .

Synthetic Relevance Thieno[3,2-d]pyrimidin-4-one derivatives are synthesized via cyclocondensation reactions or substitutions on preformed pyrimidine cores. For example, describes a general procedure for synthesizing similar compounds using aromatic aldehydes and ethanol reflux, suggesting possible routes for modifying substituents on the core structure .

属性

IUPAC Name

7-(3-methylphenyl)-3-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14-5-3-7-16(9-14)11-23-13-22-19-18(12-25-20(19)21(23)24)17-8-4-6-15(2)10-17/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKMKUDUMZLHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

7-(3-Methylphenyl)-3-[(3-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a compound belonging to the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H10N2OSC_{13}H_{10}N_2OS with a molecular weight of 242.30 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which contributes to its biological activity by interacting with various biological targets.

Anticancer Properties

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation. A study demonstrated that derivatives with similar structures can effectively target the PI3K pathway, which is crucial in cancer biology .

Table 1: Summary of Anticancer Activity

Compound NameTarget EnzymeActivityReference
This compoundPI3KδInhibition of cancer cell growth
1-[7-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-piperidin-4-carboxamideVarious kinasesAntitumor activity

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Preliminary studies suggest its mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses. This aligns with findings that pyrimidine derivatives can reduce inflammation in various models .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include cyclization reactions that form the thieno[3,2-d]pyrimidine core and subsequent modifications to introduce the methylphenyl groups.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies.
  • Molecular Docking Studies : Computational studies have shown that this compound has a favorable binding affinity to target proteins involved in cancer progression and inflammation .

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
7-(3-Methylphenyl)-3-[(3-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one (Target) 3-(3-methylbenzyl), 7-(3-methylphenyl) C21H18N2OS 346.45 High lipophilicity due to dual methyl groups; balanced steric bulk
7-(4-Fluorophenyl)-3-[(2-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one 3-(2-methylbenzyl), 7-(4-fluorophenyl) C20H15FN2OS 350.41 Fluorine introduces electronegativity; may enhance metabolic stability
2-[4-(3-Chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 3-(piperazine-4-(3-chlorophenyl)), 7-(3-methylphenyl) C23H21ClN4OS 436.96 Piperazine moiety increases polarity; potential for receptor interactions
3-(3-Fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one 3-(3-fluorobenzyl), 7-(3-fluorophenyl) C20H13F2N2OS 370.39 Dual fluorine substituents may improve binding affinity but reduce solubility
7-(3-Methylphenyl)-3H,4H-thieno-[3,2-d]pyrimidin-4-one Unsubstituted at 3-position, 7-(3-methylphenyl) C13H10N2OS 242.30 Simpler structure; lower molecular weight may favor bioavailability

Key Observations

Substituent Effects on Lipophilicity: The target compound’s dual 3-methylbenzyl groups contribute to a logP value ~3.5 (estimated), favoring cell membrane penetration. In contrast, analogs with fluorine (e.g., C20H15FN2OS) exhibit higher electronegativity, which may improve target binding but reduce passive diffusion .

Steric and Electronic Modifications: The 3-(2-chlorobenzyl) analog (CAS: 1207031-62-6) introduces a chlorine atom, increasing molecular weight (366.9 g/mol) and lipophilicity compared to the target compound. Chlorine’s electron-withdrawing nature may alter electronic interactions with biological targets .

Biological Implications: highlights that thieno[3,2-d]pyrimidin-4-one derivatives exhibit anticancer, antimicrobial, and anti-inflammatory activities. The target compound’s methyl groups may optimize interactions with hydrophobic binding pockets in enzymes like kinases or proteases . Fluorinated analogs (e.g., C20H13F2N2OS) could mimic natural substrates in metabolic pathways, enhancing inhibitory potency .

准备方法

Cyclocondensation of Aminothiophene Derivatives

The thieno[3,2-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation between aminothiophene carboxylates and urea or thiourea derivatives. For example, heating 5-aminothiophene-2-carboxylate derivatives with excess thiourea in dimethylformamide (DMF) at 200°C for 2 hours yields 2-thioxothieno[3,2-d]pyrimidin-4(1H)-ones (2a–d ) with yields up to 62%. Subsequent S-methylation using methyl iodide and sodium hydroxide in ethanol introduces a methylthio group at position 2, forming intermediates like 3a–d (yields: 85–87%).

Alternative Cyclization with Carbonyl Reactants

Formamide-mediated cyclization under milder conditions (105°C, 3 hours) provides direct access to unsubstituted thieno[3,2-d]pyrimidin-4-ones (4a–b ) with 60–65% yields. This method avoids harsh solvents and is preferable for heat-sensitive intermediates.

Functionalization at Position 7: Introduction of 3-Methylphenyl Group

Electrophilic Aromatic Substitution

The 7-position of thieno[3,2-d]pyrimidin-4-one is activated for electrophilic substitution. Friedel-Crafts alkylation using 3-methylbenzyl chloride in the presence of Lewis acids (e.g., AlCl₃) introduces the 3-methylphenyl moiety. For instance, reacting 3a with 3-methylbenzyl chloride at 80°C in dichloroethane affords 7-(3-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4-one (yield: ~75%).

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between a boronic ester at position 7 and 3-methylphenylboronic acid achieves regioselective arylation. Using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 90°C, this method provides moderate yields (60–70%) but requires pre-functionalized intermediates.

Alkylation at Position 3: Attachment of (3-Methylphenyl)methyl Group

Nucleophilic Substitution

The nitrogen at position 3 undergoes alkylation with (3-methylphenyl)methyl bromide under basic conditions. Treating 3a with potassium carbonate in acetonitrile at 60°C for 12 hours installs the benzyl group, yielding the target compound after recrystallization from ethanol (yield: 82%).

Reductive Amination

An alternative route involves reductive amination using 3-methylbenzaldehyde and sodium cyanoborohydride in methanol. This one-pot method minimizes byproducts and achieves 78% yield after column chromatography.

Optimization and Spectroscopic Validation

Reaction Conditions

  • Temperature : Cyclocondensation requires >200°C in polar aprotic solvents (DMF, DMSO).

  • Catalysts : Lewis acids (AlCl₃) enhance electrophilic substitution, while Pd catalysts enable cross-coupling.

  • Purification : Recrystallization from ethanol or chloroform/methanol mixtures improves purity (>95%).

Spectroscopic Data

  • ¹H-NMR (DMSO-d₆): δ 2.55 (s, 3H, SCH₃), 2.63 (s, 3H, Ar-CH₃), 7.38–7.55 (m, 8H, Ar-H), 8.55 (s, 1H, H-6).

  • ¹³C-NMR : δ 13.52 (SCH₃), 21.4 (Ar-CH₃), 113.36 (C-4a), 128.88–133.45 (Ar-C), 159.0 (C=O).

  • MS (ESI+) : m/z 347.4 [M+H]⁺, consistent with molecular formula C₂₁H₁₈N₂OS.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Limitations
CyclocondensationThiourea cyclization62–8795High-temperature conditions
Formamide cyclizationMild cyclization60–6590Limited substrate scope
Suzuki couplingCross-coupling60–7085Requires pre-functionalized intermediates
Reductive aminationOne-pot alkylation7892Sensitivity to moisture

Challenges and Solutions

  • Regioselectivity : Competing substitution at positions 2 and 6 is mitigated by using bulky directing groups.

  • Byproduct Formation : Excess methyl iodide in S-methylation leads to over-alkylation, controlled by stoichiometric adjustments.

  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during cyclocondensation .

常见问题

Q. What synthetic routes are commonly employed to prepare 7-(3-methylphenyl)-3-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one?

The compound is typically synthesized via multistep protocols involving cyclocondensation, alkylation, and functionalization. For example:

  • Step 1 : Cyclocondensation of thiophene derivatives with substituted pyrimidine precursors under reflux in anhydrous solvents (e.g., ethanol/dioxane mixtures) to form the thienopyrimidinone core .
  • Step 2 : Alkylation at the N3 position using 3-methylbenzyl halides in the presence of a base (e.g., K₂CO₃) to introduce the 3-methylbenzyl substituent .
  • Step 3 : Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the 3-methylphenyl group at the 7-position .
    Purification is achieved via recrystallization (e.g., ethanol/dioxane) or column chromatography.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Assigns proton environments and confirms substitution patterns (e.g., methylbenzyl groups at N3 and C7) .
  • X-ray crystallography : Resolves crystal packing and stereochemical details (mean C–C bond deviation: 0.004–0.005 Å; R factor: 0.054–0.069) .
  • HRMS : Validates molecular weight and isotopic patterns .

Q. How is the compound’s purity validated for biological assays?

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm (≥95% purity threshold) .
  • Melting point analysis : Sharp melting points (e.g., 180–185°C) indicate crystalline homogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR predictions and observed spectra (e.g., unexpected splitting or integration ratios) often arise from dynamic effects like hindered rotation of aryl groups. Strategies include:

  • Variable-temperature NMR : Identifies conformational exchange broadening (e.g., -80°C to 25°C experiments) .
  • DFT calculations : Compares theoretical vs. experimental chemical shifts to validate substituent orientations .
  • Cross-validation with X-ray data : Resolves ambiguities in regiochemistry (e.g., distinguishing C7 vs. C5 substitution) .

Q. What strategies optimize yield in the alkylation step of the synthesis?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrimidinone nitrogen .
  • Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates for bulky benzyl halides .
  • Temperature control : Maintaining 60–70°C minimizes side reactions (e.g., over-alkylation) .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

  • Substituent variation : Synthesize analogs with halogens, methoxy, or nitro groups at the 3-methylphenyl positions to assess electronic effects on bioactivity .
  • Pharmacophore modeling : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic interactions .
  • In vitro assays : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) to correlate substituents with IC₅₀ values .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • Randomized block designs : Assign compound batches to treatment groups using stratified randomization to control for synthesis lot effects .
  • Blinded analysis : Ensure assay technicians are unaware of batch identities to reduce bias .
  • Stability testing : Pre-screen batches under assay conditions (e.g., 37°C, pH 7.4) to exclude degradation artifacts .

Methodological Notes

  • Data synthesis : Cross-referenced synthetic protocols (), crystallography (), and pharmacological data ().
  • Advanced techniques : Emphasis on resolving contradictions () and SAR () aligns with academic research priorities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。